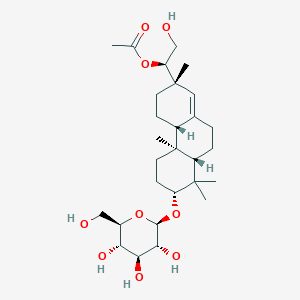

5alpha,8alpha-Epidioxycholest-6-en-3beta-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

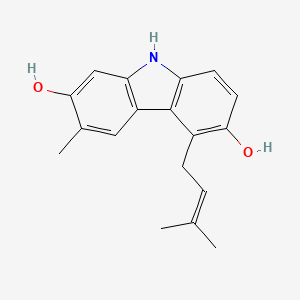

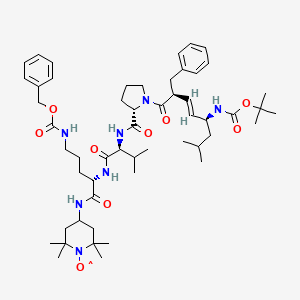

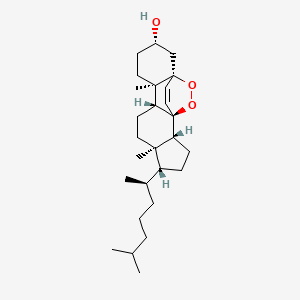

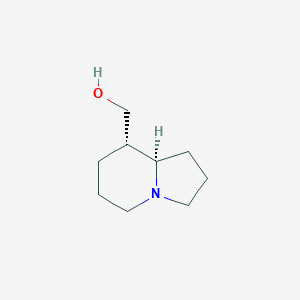

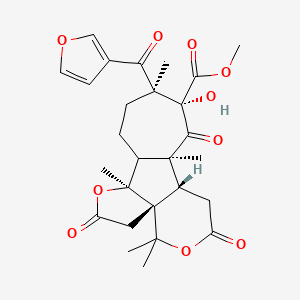

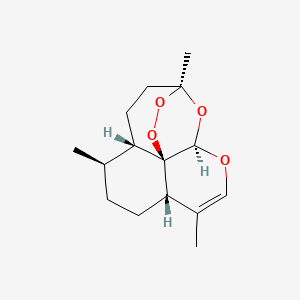

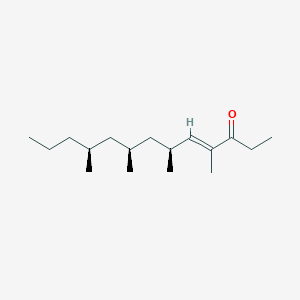

5alpha,8alpha-epidioxycholest-6-en-3beta-ol is a cholestanoid that is cholest-6-ene substituted by a beta-hydroxy group at position 3 and a peroxy group between positions 5 and 8 (the 5alpha,8alpha stereoisomer). Isolated from the sea urchin Diadema setosum, it exhibits cytotoxicity against variuos cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is an organic peroxide, a cholestanoid and a 3beta-sterol.

Scientific Research Applications

Antitumor Activity : A study found that 5alpha,8alpha-epidioxycholest-6-ene-3beta-ol (MME), extracted from Meretrix meretrix, inhibited the growth of hepatoma cells and induced G1-phase cell cycle arrest in human hepatoma cell lines, suggesting its potential use in cancer treatment (Wu et al., 2006).

Antifungal Activity : Another study highlighted the isolation of similar sterols, including 5alpha,8alpha-epidioxy-ergosta-6,22-dien-3beta-ol, from Ganoderma annulare. These compounds demonstrated antifungal activity, particularly against Microsporum cannis and Trichophyton mentagrophytes (Smânia et al., 2003).

Cytotoxic Effects : A sterol identified as 5alpha,8alpha-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol, isolated from an edible mushroom, exhibited cytotoxic effects against leukemia and colon adenocarcinoma cells, indicating its potential as a chemotherapeutic agent (Kobori et al., 2006).

Anti-Inflammatory Properties : 5α,8α-Epidioxycholest-6-en-3β-ol isolated from Aplysia depilans displayed anti-inflammatory effects by decreasing nitric oxide levels and inhibiting the expression of pro-inflammatory genes in macrophages. This suggests its potential as a lead molecule for developing new anti-inflammatory drugs (Pereira et al., 2019).

properties

Product Name |

5alpha,8alpha-Epidioxycholest-6-en-3beta-ol |

|---|---|

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1S,2R,5R,6R,9R,10R,13S,15S)-6,10-dimethyl-5-[(2R)-6-methylheptan-2-yl]-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |

InChI |

InChI=1S/C27H44O3/c1-18(2)7-6-8-19(3)21-9-10-22-24(21,4)13-12-23-25(5)14-11-20(28)17-26(25)15-16-27(22,23)30-29-26/h15-16,18-23,28H,6-14,17H2,1-5H3/t19-,20+,21-,22-,23-,24-,25-,26-,27+/m1/s1 |

InChI Key |

FOISYVRNZSWLHL-MEKQHADNSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C |

synonyms |

5alpha,8alpha-epidioxycholest-6-en-3beta-ol 5alpha,8alpha-epidioxyergosta-6,22-dien-3-beta-ol 5alpha,8alpha-epidioxyergosta-6,22-dien-3beta-ol EE-D-beta-ol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246306.png)

![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)